N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
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Description
“N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide” is a complex organic compound. It contains several functional groups and structural features, including a benzyl group, a fluorophenyl group, a pyrimidine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including aromatic rings (benzyl and pyrimidine), a fluorine atom attached to a phenyl group, and an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
properties
CAS RN |
866344-87-8 |
---|---|
Product Name |
N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C24H22FN3O3S/c25-19-10-5-4-9-18(19)16-28-20-12-14-32-22(20)23(30)27(24(28)31)13-6-11-21(29)26-15-17-7-2-1-3-8-17/h1-5,7-10,12,14H,6,11,13,15-16H2,(H,26,29) |
InChI Key |
MFDWNKSAMDCGJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
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